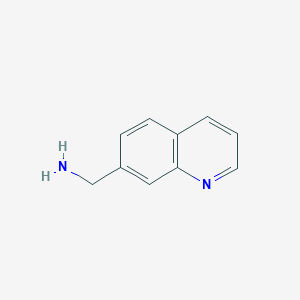
Quinolin-7-ylmethanamine
説明
Quinolin-7-ylmethanamine is a derivative of the quinoline family, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and have been studied for their potential in medicinal chemistry, particularly as anti-HIV agents and cytotoxic compounds against cancer cells .
Synthesis Analysis
The synthesis of quinolin-7-ylmethanamine derivatives can be achieved through C(sp3)-H amination reactions. One method involves the use of rhodium(III) catalysis with azodicarboxylates to construct quinolin-8-ylmethanamine derivatives . Another approach utilizes rhodium(III)-catalyzed intermolecular amidation with azides via C(sp3)-H bond activation, which proceeds efficiently under external oxidant-free conditions . These methods highlight the versatility of rhodium catalysis in the functionalization of quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinolin-7-ylmethanamine derivatives is characterized by the presence of a quinoline core with an amino group at the 7-position. The rhodacycle intermediate isolated during the rhodium(III)-catalyzed synthesis provides insight into the molecular structure and the mechanism of the C(sp3)-H bond activation process .
Chemical Reactions Analysis
Quinolin-7-ylmethanamine derivatives can be synthesized through various chemical reactions, including the Mannich-type reaction. An example of this is the synthesis of 7-(imidazolidin-1-ylmethyl)quinolin-8-ol, which is an unexpected product formed in a basic medium from a reaction involving 8-hydroxyquinoline . This expands the scope of potential chemical reactions and products derived from quinoline compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolin-7-ylmethanamine derivatives are influenced by the substituents on the quinoline ring. For instance, the anti-HIV activity and low cell toxicity of certain derivatives are attributed to specific aryl or heteroaryl groups attached to the quinoline core . The quantitative structure-activity relationship (QSAR) analysis provides guidelines for designing new compounds with desired properties .
科学的研究の応用
Rhodium(III)-Catalyzed Intermolecular Amidation
- A study by Wang et al. (2014) in "The Journal of Organic Chemistry" describes the efficient synthesis of quinolin-8-ylmethanamine derivatives via rhodium(III)-catalyzed amidation reactions. This process highlights the functionalization of the C(sp³)-H bond under oxidant-free conditions, indicating its potential in organic synthesis (Wang et al., 2014).
C(sp3)-H Amination and Cytotoxic Evaluation
- In 2017, Jeong et al. reported the C(sp3)-H amination of 8-methylquinolines, leading to quinolin-8-ylmethanamine derivatives. These compounds were evaluated for their cytotoxicity against various cancer cell lines, highlighting their potential in anticancer drug development (Jeong et al., 2017).
Anticancer Activity of Makaluvamine Analogues
- Wang et al. (2009) in "Clinical Cancer Research" explored the anticancer activity of novel synthetic makaluvamine analogues, including compounds with quinolin-7-ylmethanamine structures. These compounds showed promising in vitro and in vivo anticancer activity, particularly against breast cancer cell lines (Wang et al., 2009).
Fluorescent Chemosensor for Metal Ions
- A 2014 study by Li et al. in "Dalton Transactions" introduced a quinoline-based fluorescent sensor for metal ions. This sensor, incorporating quinolin-8-ylmethanamine, demonstrated selective and sensitive detection of Zn(2+) ions, showcasing the application of quinoline derivatives in chemical sensing (Li et al., 2014).
Synthesis and Evaluation as Anticancer Agents
- Penthala et al. (2014) in "MedChemComm" synthesized a series of quinolinyl cyanostilbene analogs, including quinolin-2-yl and quinolin-3-yl derivatives. These compounds exhibited significant anticancer activity against various human cancer cell lines, indicating their potential as anticancer agents (Penthala et al., 2014).
Quinoline as a Privileged Scaffold in Cancer Drug Discovery
- Solomon and Lee (2011) in "Current Medicinal Chemistry" discussed the role of quinoline as a privileged scaffold in drug discovery, especially for anticancer applications. Quinoline-based compounds have shown effectiveness against various cancer targets due to their structural diversity and biological activity (Solomon & Lee, 2011).
Antiproliferative Activity and Topoisomerase Inhibition
- A study by Ribeiro et al. (2019) in "European Journal of Medicinal Chemistry" synthesized quinolin-4-ylmethylene hydrazinecarbothioamide derivatives and evaluated their antiproliferative activity. These compounds demonstrated significant activity against breast tumor cells and macrophages, further highlighting the utility of quinoline derivatives in cancer therapy (Ribeiro et al., 2019).
Ru(II)-Catalyzed Amidation Reactions
- Liu et al. (2015) in "Chemical Communications" described Ru(II)-catalyzed amidation reactions of 8-methylquinolines with azides, producing quinolin-8-ylmethanamines. This study underscores the potential of ruthenium catalysis in the efficient synthesis of quinoline derivatives (Liu et al., 2015).
作用機序
Target of Action
Quinolin-7-ylmethanamine is a quinoline derivative. Quinolines and their derivatives have been found to target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial agents .
Mode of Action
Quinolin-7-ylmethanamine, like other quinolines, is believed to interact with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process necessary for DNA replication and transcription, leading to cell death .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis and transcription by inhibiting dna gyrase and topoisomerase iv . This disruption can lead to cell death, effectively stopping the spread of the bacteria .
Pharmacokinetics
Quinolones, a class of drugs that includes quinoline derivatives, are known to have good oral bioavailability and are distributed widely in body tissues . They are metabolized in the liver and excreted via the kidneys .
Result of Action
The primary result of Quinolin-7-ylmethanamine’s action is the inhibition of bacterial growth. By disrupting DNA replication and transcription, it prevents the bacteria from multiplying, which can lead to the death of the bacterial population .
Action Environment
The efficacy and stability of Quinolin-7-ylmethanamine can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the drug’s stability and action . .
特性
IUPAC Name |
quinolin-7-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZJLQQKSKBTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CN)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-7-ylmethanamine | |
CAS RN |
773092-54-9 | |
| Record name | quinolin-7-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)
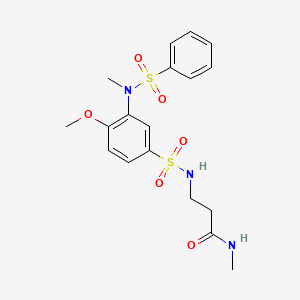

![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)
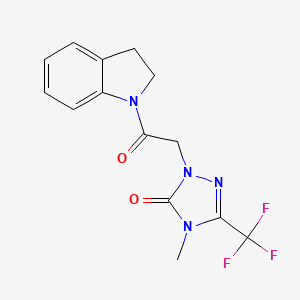

![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)
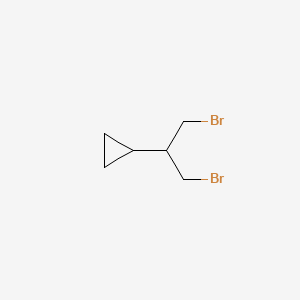
![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)
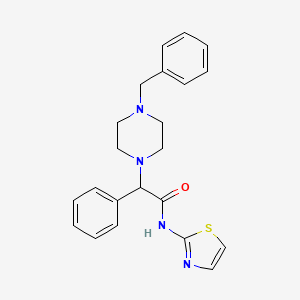
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)
![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2548985.png)